4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, hydroxyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine typically involves the chlorination and hydroxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation or reduction reactions, altering the compound’s oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Reagents: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed: The products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological molecules .
Comparison with Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the chlorine substituent but shares similar properties and applications.
4-Chloro-2-hydroxypyridine: Similar structure but without the trifluoromethyl group, leading to different chemical properties.
Uniqueness: The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various fields .
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNCTLEINIZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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